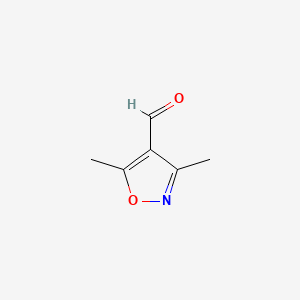

3,5-Dimethyl-4-Isoxazolecarbaldehyde

Übersicht

Beschreibung

3,5-Dimethyl-4-Isoxazolecarbaldehyde is an organic compound with the molecular formula C6H7NO2. It is a derivative of isoxazole, characterized by the presence of two methyl groups at positions 3 and 5, and an aldehyde group at position 4. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-4-Isoxazolecarbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylisoxazole with formaldehyde under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at a controlled temperature to ensure the formation of the desired aldehyde .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-4-Isoxazolecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The isoxazole ring can undergo substitution reactions, particularly at the methyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base

Major Products Formed

Oxidation: 3,5-Dimethyl-4-isoxazolecarboxylic acid.

Reduction: 3,5-Dimethyl-4-isoxazolemethanol.

Substitution: Depending on the electrophile used, various substituted isoxazole derivatives can be formed

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-4-Isoxazolecarbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the study of enzyme mechanisms and as a building block for bioactive molecules.

Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological conditions.

Industry: It serves as a precursor for the synthesis of agrochemicals and other industrial chemicals .

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-4-Isoxazolecarbaldehyde depends on its specific application. In biological systems, it can interact with enzymes and other proteins, affecting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. The isoxazole ring can also participate in various non-covalent interactions, influencing molecular recognition and binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dimethylisoxazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

4-Methyl-3,5-diphenylisoxazole: Contains phenyl groups, which significantly alter its chemical properties and applications.

3,5-Dimethyl-4-isoxazolecarboxylic acid: The oxidized form of 3,5-Dimethyl-4-Isoxazolecarbaldehyde, with different reactivity and applications

Uniqueness

This compound is unique due to the presence of both the aldehyde group and the isoxazole ring, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Biologische Aktivität

3,5-Dimethyl-4-Isoxazolecarbaldehyde (CAS No. 54593-26-9) is an organic compound belonging to the isoxazole family, characterized by its unique structure that includes an aldehyde functional group and two methyl groups. This compound has garnered interest in various fields due to its potential biological activities, including anticancer, antibacterial, and antioxidant properties.

Chemical Structure and Properties

- Molecular Formula : C₆H₇NO₂

- Molecular Weight : 127.13 g/mol

- IUPAC Name : this compound

- Physical Form : Crystalline powder

- Purity : Typically ≥97%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially altering their activity and function.

- Non-Covalent Interactions : The isoxazole ring can engage in hydrogen bonding and π-π stacking interactions, influencing molecular recognition processes.

Anticancer Activity

Research has indicated that derivatives of isoxazoles exhibit significant anticancer properties. For instance, studies have shown that certain isoxazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Antibacterial Activity

This compound has demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. It can scavenge free radicals, thus protecting cells from oxidative stress-related damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2022) | Demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis. |

| Study B (2023) | Found that the compound exhibited significant antibacterial effects against E. coli and S. aureus, with MIC values comparable to standard antibiotics. |

| Study C (2021) | Reported antioxidant activity through DPPH radical scavenging assays, indicating potential protective effects against oxidative damage in neuronal cells. |

Applications in Research and Industry

This compound serves as a valuable intermediate in organic synthesis and pharmaceutical development. Its applications include:

- Medicinal Chemistry : Development of new therapeutic agents targeting various diseases.

- Biochemical Research : Studying enzyme mechanisms and metabolic pathways.

- Agrochemicals : Synthesis of compounds for agricultural applications.

Safety and Handling

While this compound has promising biological activities, it is essential to handle it with care due to its potential irritant properties:

- Skin Irritation : Causes skin irritation upon contact (Category 2).

- Eye Irritation : Can cause serious eye irritation (Category 2).

- Respiratory Irritation : May cause respiratory issues upon inhalation (Category 3).

Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves and goggles .

Eigenschaften

IUPAC Name |

3,5-dimethyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-6(3-8)5(2)9-7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAYXKLCEILMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302520 | |

| Record name | 3,5-Dimethyl-4-Isoxazolecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54593-26-9 | |

| Record name | 54593-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-4-Isoxazolecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1,2-oxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.